molecular formula C17H23NO2 B5657482 N-cycloheptyl-3-(2-methoxyphenyl)acrylamide

N-cycloheptyl-3-(2-methoxyphenyl)acrylamide

Cat. No. B5657482
M. Wt: 273.37 g/mol
InChI Key: JRBVXCPCOSPPGE-OUKQBFOZSA-N
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Description

Synthesis Analysis

The synthesis of acrylamide derivatives, including structures related to N-cycloheptyl-3-(2-methoxyphenyl)acrylamide, often involves the reaction of suitable acryloyl chlorides with amines or other nucleophiles. For example, a method for the synthesis of N-(2-bromo-4-methoxyphenyl)acrylamide by acylation showed that such compounds could be synthesized with high yield under optimized conditions, highlighting the feasibility of synthesizing similar compounds like N-cycloheptyl-3-(2-methoxyphenyl)acrylamide through acylation reactions (Jia-cheng, 2012).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives, including N-cycloheptyl-3-(2-methoxyphenyl)acrylamide, is characterized by X-ray diffraction, NMR, and other spectroscopic methods. For instance, the structure of related compounds has been determined, showing the importance of hydrogen bonding and molecular conformation in stabilizing the structure (Özer et al., 2009).

Chemical Reactions and Properties

Acrylamide derivatives participate in various chemical reactions, including cyclopolymerization and 1,3-dipolar cycloadditions, which are significant for polymer chemistry. The reactivity of these compounds towards polymerization and cycloaddition reactions indicates their potential utility in designing novel polymeric materials (Kodaira et al., 2001).

Physical Properties Analysis

The physical properties of acrylamide derivatives, including their solubility, melting points, and crystal structure, are crucial for their application in materials science. Studies on similar compounds show diverse crystal packing modes and physical behaviors, indicating that N-cycloheptyl-3-(2-methoxyphenyl)acrylamide could exhibit unique physical properties suitable for specific applications (Song et al., 2015).

Chemical Properties Analysis

The chemical properties of acrylamide derivatives, such as reactivity towards nucleophiles, stability under various conditions, and potential for further functionalization, are essential for their practical applications. Research on similar compounds shows that acrylamide derivatives can be functionalized through various chemical reactions, offering a pathway for the synthesis of a wide range of materials (Liu et al., 1999).

properties

IUPAC Name

(E)-N-cycloheptyl-3-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-20-16-11-7-6-8-14(16)12-13-17(19)18-15-9-4-2-3-5-10-15/h6-8,11-13,15H,2-5,9-10H2,1H3,(H,18,19)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBVXCPCOSPPGE-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-cycloheptyl-3-(2-methoxyphenyl)prop-2-enamide

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